

PC Azido-PEG3-NHS carbonate ester in proteomics research applications

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Compound of Interest

Compound Name: PC Azido-PEG3-NHS carbonate ester

Cat. No.: B13716296

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Application Note: PC Azido-PEG3-NHS Carbonate Ester

Topic: Advanced Proteomics Applications using Photo-Cleavable Linker Chemistry

Audience: Researchers, scientists, and drug development professionals.

Principle of Operation

PC Azido-PEG3-NHS carbonate ester is a versatile, trifunctional chemical linker designed for advanced proteomics applications, including affinity purification-mass spectrometry (AP-MS) and protein-protein interaction studies.^{[1][2]} Its structure incorporates three key chemical moieties that enable a powerful workflow of covalent labeling, bio-orthogonal capture, and photo-activated release.^{[1][3]}

- **N-Hydroxysuccinimide (NHS) Carbonate Ester:** This amine-reactive group forms stable carbamate or amide bonds with primary amines (e.g., lysine residues and N-termini of proteins) at a physiological to slightly basic pH (7.2-8.5).^{[4][5]}
- **Azide (N₃) Group:** A highly stable and bio-orthogonal functional group. It does not react with native biological molecules but can be specifically targeted using "click chemistry."^[6] It allows for the covalent attachment of reporter molecules, such as biotin or fluorophores, that contain a corresponding alkyne or cyclooctyne group (e.g., DBCO, BCN).^{[7][8]}

- **Photo-Cleavable (PC) Linker:** This linker contains a photo-labile group that can be broken upon exposure to near-UV light (e.g., 365 nm).^{[9][10]} This feature allows for the specific and controlled release of captured proteins from an affinity matrix, significantly reducing background noise from non-specifically bound proteins and the affinity matrix itself during subsequent analysis.^{[3][11]}
- **PEG3 Spacer:** A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent and reduces steric hindrance between the labeled protein and its interacting partners or the affinity matrix.^{[4][12]}

This combination of features enables researchers to covalently label a protein of interest, use it as "bait" to capture interacting "prey" proteins, enrich the entire complex, and then specifically elute only the interacting partners for high-confidence identification by mass spectrometry.

Applications in Proteomics Research

The unique properties of **PC Azido-PEG3-NHS carbonate ester** make it suitable for a range of proteomics workflows:

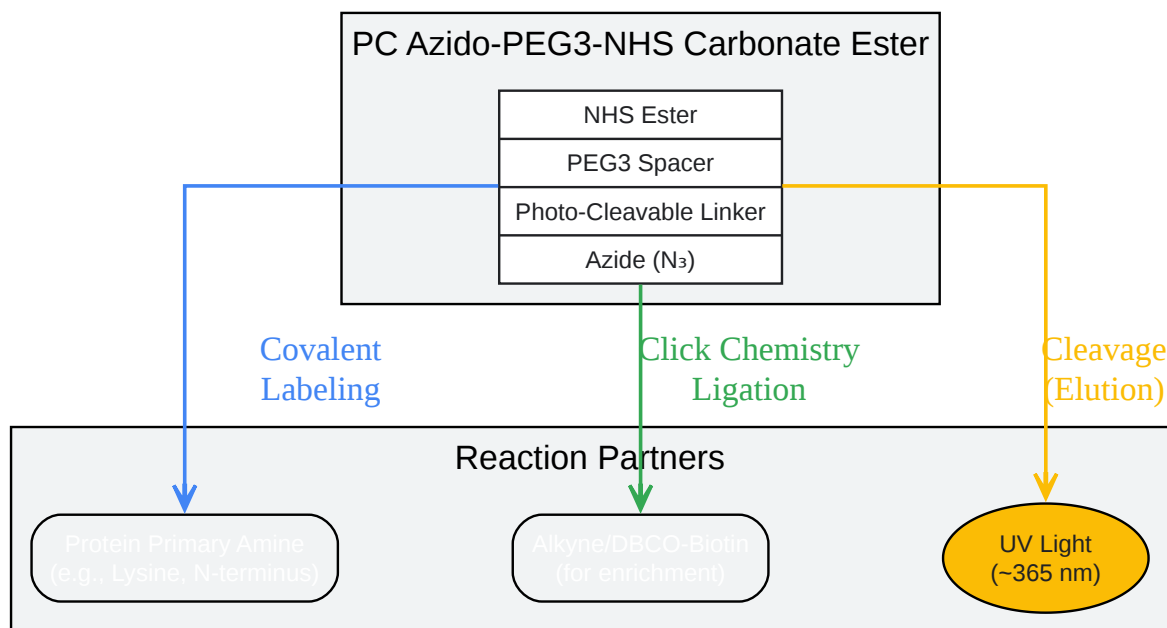
- **Protein-Protein Interaction (PPI) Studies:** The primary application is to identify binding partners to a protein of interest. A purified "bait" protein is labeled with the linker, incubated with cell lysate or a complex protein mixture, and the resulting complexes are captured via click chemistry and affinity purification. Photo-cleavage releases the "prey" proteins for identification by LC-MS/MS.^{[13][14]}
- **Cell Surface Protein Profiling:** Live cells can be treated with the membrane-impermeable NHS ester to label surface proteins. The azide groups can then be used to attach a biotin tag, allowing for the specific enrichment and subsequent identification of the cell surface proteome. The photo-cleavage step provides a clean elution for analysis.
- **Affinity Purification-Mass Spectrometry (AP-MS):** The linker facilitates a robust AP-MS workflow with controlled, specific elution. Unlike traditional methods that use harsh detergents or denaturants, photo-elution is mild and highly specific, improving the signal-to-noise ratio and the quality of downstream MS analysis.^[9]

Performance Data (Based on Analogous Systems)

Quantitative data from studies using similar azide-tagged and/or cleavable linkers demonstrate the effectiveness of this methodology.

Metric	System Description	Result	Reference
Enrichment Specificity	Enrichment of azide-containing peptides from a complex E. coli proteome.	> 87% of all identified peptides contained the azide modification.	[15]
Increased Identifications	Enrichment of azide-tagged, cleavable DSBSO cross-linked peptides from Cas9 protein.	The number of detectable cross-links increased from ~100 before enrichment to 580 after enrichment.	[14]
Proteome Coverage	Profiling the cellular cysteinome using a chemically-cleavable linker.	Detection and quantification of over 10,000 unique cysteine residues, a ~3-fold increase over previous methods.	[16][17]
Elution Efficiency	General efficiency of PC linkers.	> 90% cleavage is typically achieved in 5-25 minutes with a near-UV lamp.	[3]

Visualizations



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Caption: Structure and reactivity of the trifunctional linker.

Experimental Protocols

Protocol 1: Labeling of Target Protein

This protocol describes the covalent attachment of the **PC Azido-PEG3-NHS carbonate ester** to a purified protein.

Materials:

- **PC Azido-PEG3-NHS carbonate ester**
- Purified protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2)
- Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[5]
- Desalting columns or dialysis cassettes for buffer exchange/cleanup[4]

Procedure:

- **Buffer Exchange:** Ensure the purified protein solution is free of primary amines (e.g., Tris, glycine). If necessary, exchange the protein into a suitable amine-free buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis.[4][18]
- **Adjust pH:** For the labeling reaction, adjust the pH of the protein solution to 8.3-8.5 using a concentrated buffer like 1 M sodium bicarbonate.[5][19]
- **Prepare NHS Ester Stock:** Immediately before use, bring the vial of **PC Azido-PEG3-NHS carbonate ester** to room temperature.[18] Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[4] The NHS ester moiety hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for long-term storage.[4][18]
- **Calculate Reagent Amount:** For efficient labeling, a 10 to 20-fold molar excess of the NHS ester to the protein is recommended.[4] The optimal ratio may need to be determined empirically.
- **Reaction:** Add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10%.[4]
- **Incubation:** Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][18]
- **Removal of Excess Reagent:** Remove unreacted NHS ester using a desalting column or dialysis against a suitable buffer (e.g., PBS) for downstream applications.[4] The azide-labeled protein is now ready for use.

Protocol 2: Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol uses a copper-free click chemistry reaction to attach a biotin handle for affinity purification.

Materials:

- Azide-labeled protein (from Protocol 1)

- DBCO-PEG4-Biotin (or a similar strained-alkyne biotin reagent)
- PBS or other suitable reaction buffer, pH 7.4

Procedure:

- Prepare Reagents: Dissolve DBCO-PEG4-Biotin in DMSO to create a 10 mM stock solution.
- Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a 3 to 5-fold molar excess of the DBCO-PEG4-Biotin reagent.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically efficient and proceeds without catalysts.[\[13\]](#)[\[14\]](#)
- Cleanup (Optional): If necessary, remove excess, unreacted DBCO-biotin reagent using a desalting column to prevent it from occupying binding sites on the streptavidin resin in the next step.

Protocol 3: Affinity Enrichment and Photo-Cleavable Elution

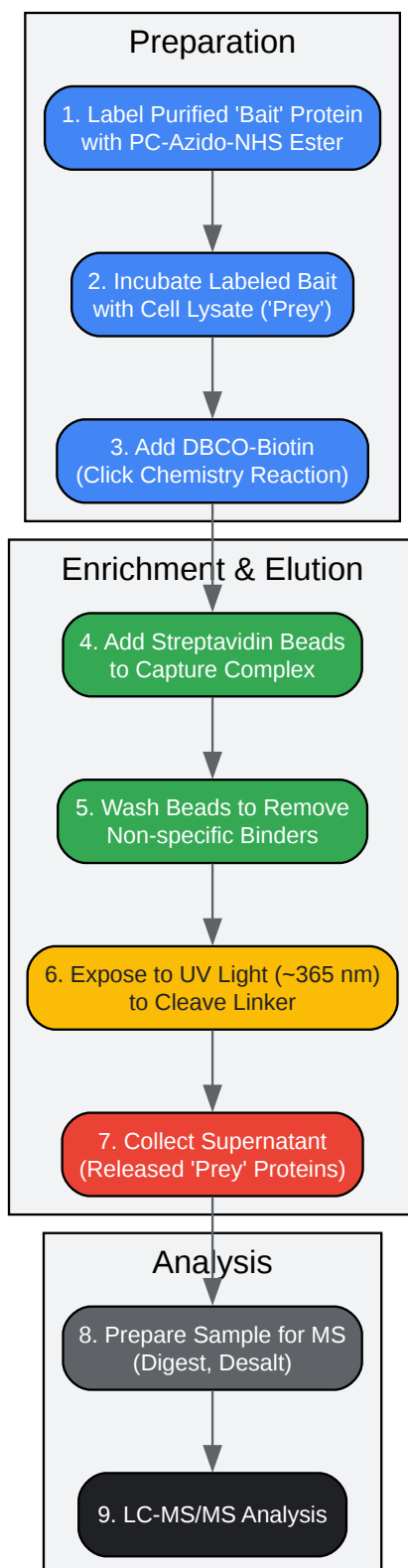
This protocol describes the capture of the biotinylated protein complex and the subsequent release of interacting partners.

Materials:

- Biotinylated protein complex (from Protocol 2, after incubation with cell lysate/interactome)
- Streptavidin-conjugated magnetic beads or agarose resin[\[20\]](#)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., PBS or 50 mM Ammonium Bicarbonate)
- Near-UV lamp or LED with a peak output around 365 nm[\[9\]](#)

Procedure:

- **Bead Preparation:** Wash the streptavidin beads according to the manufacturer's instructions to remove preservatives.
- **Enrichment:** Incubate the biotinylated protein sample with the prepared streptavidin beads for 1 hour at room temperature with gentle rotation to capture the complex.[7]
- **Washing:** Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
- **Final Wash:** Perform a final wash with the Elution Buffer (without detergent) to prepare the sample for elution.
- **Photo-Elution:** Resuspend the beads in a minimal volume of fresh Elution Buffer. Transfer to a UV-transparent plate or tube. Expose the bead slurry to UV light (~365 nm) for 5-25 minutes on ice to cleave the linker.[3] The optimal exposure time should be determined empirically.
- **Collect Eluate:** Pellet the beads and carefully collect the supernatant, which now contains the released "prey" proteins. The "bait" protein and the biotin tag remain attached to the beads.
- **Sample Preparation for MS:** The collected eluate can now be processed for analysis by mass spectrometry (e.g., reduction, alkylation, and tryptic digestion).



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Caption: General experimental workflow for PPI studies.

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